

Avorelin Acetate Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Avorelin

Cat. No.: B1665850

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Avorelin acetate is a synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). As a potent member of the GnRH agonist class, it finds significant application in research and drug development, particularly in areas concerning reproductive health and oncology. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies relevant to the study of **Avorelin** acetate salt.

Core Chemical Properties

A comprehensive understanding of the physicochemical properties of **Avorelin** acetate salt is fundamental for its appropriate handling, formulation, and application in experimental settings. The following table summarizes the key chemical data for this compound.

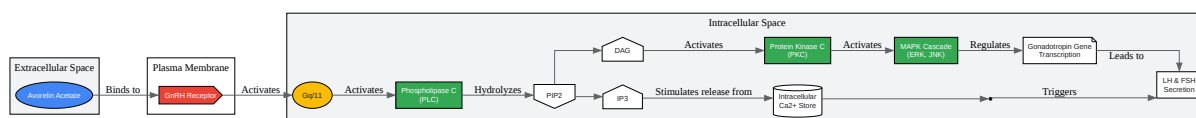
Property	Value	Source
CAS Number	785814-29-1	[1]
Chemical Formula	C ₆₇ H ₈₉ N ₁₇ O ₁₄	MedKoo Biosciences
Molecular Weight	1356.55 g/mol	[1]
Exact Mass	1355.6775	MedKoo Biosciences
Appearance	Solid powder	MedKoo Biosciences
Purity	>98%	MedKoo Biosciences
Solubility	Soluble in DMSO. Data for water and ethanol are not readily available.	MedKoo Biosciences
Melting Point	Not readily available.	
pKa	Not readily available.	
Storage	Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Keep dry and in the dark.	MedKoo Biosciences
Stability	Stable for several weeks during standard shipping and customs procedures.	MedKoo Biosciences

Mechanism of Action: GnRH Receptor Signaling

Avorelin acetate exerts its biological effects by acting as an agonist at the gonadotropin-releasing hormone receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family. Upon binding, **Avorelin** stimulates a complex intracellular signaling cascade, primarily within the gonadotrope cells of the anterior pituitary. This signaling ultimately modulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The initial binding of **Avorelin** to the GnRHR leads to a conformational change in the receptor, activating associated heterotrimeric G-proteins, predominantly of the Gq/11 family. This activation initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). PKC then activates the MAPK cascade (ERK, JNK), which regulates gonadotropin gene transcription, leading to LH & FSH secretion.

Furthermore, GnRH receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades. These pathways are crucial for regulating the transcription of gonadotropin subunit genes. The diagram below illustrates the principal signaling pathways activated by **Avorelin** acetate.



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Caption: GnRH Receptor Signaling Pathway Activated by **Avorelin** Acetate.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of GnRH agonists like **Avorelin** acetate. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

In Vitro Bioassay for GnRH Agonist Activity

This protocol describes a method to assess the biological activity of a GnRH agonist by measuring its effect on gonadotropin secretion from primary pituitary cells.

1. Cell Preparation:

- Euthanize adult female rats and aseptically remove the anterior pituitary glands.
- Mechanically and enzymatically disperse the pituitary tissue to obtain a single-cell suspension. Common enzymes used include trypsin and collagenase.
- Plate the cells in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) in 24-well plates and allow them to adhere overnight.

2. Treatment:

- The following day, wash the cells with a serum-free medium.
- Prepare a stock solution of **Avorelin** acetate in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired concentrations in the serum-free medium.
- Add the different concentrations of **Avorelin** acetate to the cells and incubate for a specified period (e.g., 4 hours). Include a vehicle control.

3. Sample Collection and Analysis:

- After the incubation period, collect the culture medium from each well.
- Measure the concentration of LH and FSH in the collected medium using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- Normalize the hormone concentrations to the total protein content of the cells in each well.

Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to GnRH receptor activation by **Avorelin** acetate, using a fluorescent calcium indicator.

1. Cell Preparation and Dye Loading:

- Plate a suitable cell line expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the GnRHR) in a 96-well black-walled, clear-bottom plate and grow to confluence.
- On the day of the assay, remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.
- Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

2. Agonist Stimulation and Fluorescence Measurement:

- After incubation, wash the cells to remove the excess dye.
- Prepare a serial dilution of **Avorelin** acetate in the salt solution.
- Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
- Inject the different concentrations of **Avorelin** acetate into the wells and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.

3. Data Analysis:

- The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F_0).
- Plot the peak fluorescence response against the logarithm of the **Avorelin** acetate concentration to generate a dose-response curve and determine the EC50 value.

Western Blot Analysis of MAPK (ERK) Phosphorylation

This protocol details the detection of ERK phosphorylation as a downstream marker of GnRH receptor activation by **Avorelin** acetate.

1. Cell Treatment and Lysis:

- Plate a suitable cell line (e.g., α T3-1 gonadotrope cells) and grow to near confluence.
- Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
- Treat the cells with various concentrations of **Avorelin** acetate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

- Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Immunoblotting:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

- After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To control for protein loading, strip the membrane and re-probe with an antibody against total ERK.

4. Data Analysis:

- Quantify the band intensities using densitometry software.
- Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal for each sample.

This technical guide provides a foundational understanding of **Avorelin** acetate salt for researchers. While key chemical properties have been summarized, further experimental determination of properties such as melting point, pKa, and solubility in aqueous solutions is recommended for specific applications. The provided experimental protocols offer robust starting points for investigating the biological activity of this potent GnRH agonist.

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References

- 1. Avorelin acetate - TargetMol Chemicals Inc [bioscience.co.uk]
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